molecular formula C10H14N2 B1299547 4-(Piperidin-4-yl)pyridine CAS No. 581-45-3

4-(Piperidin-4-yl)pyridine

Cat. No. B1299547
CAS RN: 581-45-3
M. Wt: 162.23 g/mol
InChI Key: RGBWBVGQZFJTEO-UHFFFAOYSA-N
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Description

4-(Piperidin-4-yl)pyridine is a chemical compound that is part of a broader class of piperidine derivatives. These compounds are characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, attached to a pyridine ring, a six-membered heterocycle with one nitrogen atom and five carbon atoms. The piperidine and pyridine rings in these compounds can be functionalized with various substituents, leading to a wide range of chemical and biological properties.

Synthesis Analysis

The synthesis of piperidine derivatives can involve multiple steps and various chemical reactions. For instance, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination . Another example is the synthesis of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, which is achieved through chlorination and subsequent condensation with piperidine . These methods demonstrate the versatility and complexity of synthesizing piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of certain piperidine derivatives has been determined by single-crystal X-ray diffraction, revealing details such as hydrogen bonding and the conformation of the piperidine ring . The molecular structure can significantly influence the physical and chemical properties of these compounds.

Chemical Reactions Analysis

Piperidine derivatives can participate in various chemical reactions due to their reactive sites. For instance, the piperidine nitrogen can act as a nucleophile, while the pyridine ring can undergo electrophilic substitution. The presence of substituents on the rings can further influence the reactivity, as seen in the synthesis of complex molecules like Crizotinib . Additionally, the reactivity of these compounds can be harnessed in the synthesis of novel analogues with potential biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. These properties can be studied using computational methods and spectroscopic techniques. For example, the molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated using density functional theory (DFT), providing insights into their reactivity and stability . The physical properties, such as solubility and melting point, are also important for their practical applications in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Synthesis of Key Intermediates

4-(Piperidin-4-yl)pyridine derivatives play a crucial role as intermediates in the synthesis of complex molecules. For instance, a robust three-step synthesis process has been developed for 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the production of Crizotinib, demonstrating its importance in pharmaceutical manufacturing (Fussell et al., 2012).

Medicinal Chemistry Applications

The compound's derivatives have shown potential in medicinal chemistry, such as in the design of P2Y12 antagonists for the inhibition of platelet aggregation. This showcases its versatility in developing compounds with significant pharmacological activities (Parlow et al., 2010).

Corrosion Inhibition

Piperidine derivatives, including those related to this compound, have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations highlight their effectiveness, demonstrating the compound's relevance in materials science (Kaya et al., 2016).

Synthesis of Functionalized Heterocycles

The generation of a 3,4-piperidyne, used as a building block for synthesizing annulated piperidines, illustrates the compound's utility in creating functionalized heterocycles. This application underscores its role in advancing synthetic organic chemistry (McMahon et al., 2015).

Inhibitors of PCSK9

N-(Piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides, derivatives of this compound, have been identified as PCSK9 mRNA translation inhibitors. This indicates the compound's potential in developing treatments for hypercholesterolemia (Londregan et al., 2018).

Chiral Catalysts Development

A series of chiral N-(4-(piperidin-1-yl)pyridin-2-yl)amide derivatives have been developed as potential stereoselective catalysts. The key intermediate, 2-amino-4-piperidinyl pyridine, demonstrates the compound's application in catalysis (Tian et al., 2012).

Safety and Hazards

The safety information for 4-(Piperidin-4-yl)pyridine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

properties

IUPAC Name

4-piperidin-4-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-5-11-6-2-9(1)10-3-7-12-8-4-10/h1-2,5-6,10,12H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBWBVGQZFJTEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360731
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

581-45-3
Record name 1,2,3,4,5,6-Hexahydro-[4,4′]bipyridinyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(piperidin-4-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Piperidyl)pyridine
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Synthesis routes and methods I

Procedure details

1.54 ml of a 4N solution of hydrochloric acid in dioxane are added dropwise using a dropping funnel to a 25 ml round-bottomed flask comprising 0.552 g of tert-butyl 4-(pyridin-4-yl)piperidine-1-carboxylate. Stirring is maintained for 1 hour. The product is subsequently concentrated under vacuum and then treated with a 1N aqueous sodium hydroxide solution. The aqueous phase is extracted 3 times with dichloromethane. The organic phase is dried over sodium sulfate and concentrated under reduced pressure. 0.341 g of 4-(piperidin-4-yl)pyridine is obtained.
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Synthesis routes and methods II

Procedure details

To a solution of 5.00 g of 4,4′-bipyridine in 1 mol/L hydrochloric acid (32 ml) was added 299 mg of platinum oxide, and the reaction mixture was stirred under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 3 hours, the solution was under ordinary temperature and ordinary pressure, then, 201 mg of platinum oxide was further added and the reaction was carried out under the conditions of 3.0 atm hydrogen and at 70° C. external temperature. After 4.5 hours, the solution was left to unattended for 16 hours in a state returned to under ordinary temperature and ordinary pressure. MeOH (30 ml) and 483 mg of platinum oxide were further added, and the mixture was stirred under the conditions of 3.0 atm hydrogen and 70° C. external temperature. The solution was stirred for 4 hours, then, filtered with celite, and the solvent of the filtrate was evaporated under reduced pressure. Then, a saturated aqueous solution of NaHCO3 was added to the solution and the resulting mixture was extracted with a mixed solvent of CHCl3:MeOH (10:1). The organic layer was evaporated under reduced pressure. Again, water was added to the solution, extracted with a mixed solvent of CHCl3:MeOH (10:1), and the organic layer was evaporated under reduced pressure. The precipitated solid was washed with water and dried to obtain 390 mg of the title compound (colorless amorphous).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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